Galangin-3-rutinoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

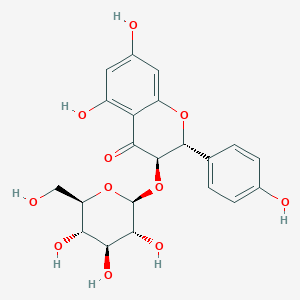

Galangin-3-rutinoside is an organic constituent derived from Alpinia officinarum. It is applied to study inflammation, oxidative stress, and an assortment of ailments spanning cardiovascular disorders to neurodegenerative afflictions .

Molecular Structure Analysis

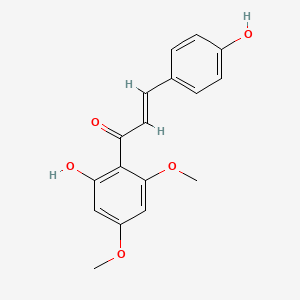

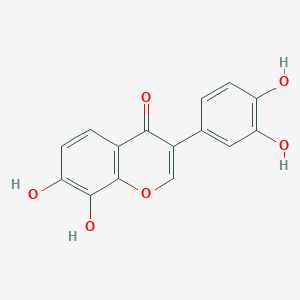

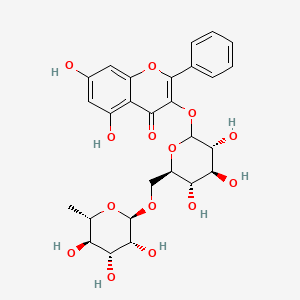

The molecular formula of Galangin-3-rutinoside is C27H30O14, and it has an average mass of 578.519 Da . The structural geometry, vibrational spectrum, and the stability and reactivity of galangin, the parent molecule of Galangin-3-rutinoside, have been revealed by Density function theory .Aplicaciones Científicas De Investigación

Cancer Treatment and Prevention :

- Galangin inhibits the cell progression and induces apoptosis in retinoblastoma by activating PTEN and Caspase-3 pathways (Zou & Xu, 2018).

- It has shown effectiveness in inhibiting the growth of human head and neck squamous carcinoma cells both in vitro and in vivo (Zhu et al., 2014).

- Galangin induces apoptosis of hepatocellular carcinoma cells through the mitochondrial pathway (Zhang et al., 2010).

Anti-inflammatory Properties :

- Galangin suppresses pro-inflammatory gene expression in polyinosinic-polycytidylic acid-stimulated microglial cells, suggesting potential use in neuroinflammatory conditions (Choi et al., 2017).

Antioxidant Activity :

- Galangin activates the ERK/AKT-driven Nrf2 signaling pathway to increase the level of reduced glutathione in human keratinocytes, offering protection against oxidative damage (Hewage et al., 2016).

Antiviral and Antimicrobial Effects :

- It has significant antiviral activity against herpes simplex virus type 1 (HSV-1) and coxsackie B virus type 1 (Cox B1) (Meyer et al., 1997).

- Galangin causes potassium loss in Staphylococcus aureus, indicating cytoplasmic membrane damage and antimicrobial potential (Cushnie & Lamb, 2005).

Neuroprotective Effects :

- Galangin has been found to provide protection against ischemic injury as a potential neuroprotective agent, affecting changes in serum amino acids in ischemic stroke (Yang et al., 2016).

Vascular Health and Hypertension :

- It alleviates vascular dysfunction and remodelling in hypertensive rats through modulation of the TNF-R1, p-NF-κB, and VCAM-1 pathways (Chaihongsa et al., 2021).

Impact on Cytochrome P450 Enzymes :

- Galangin affects cytochrome P450-mediated metabolism, suggesting implications for drug-drug interactions (Ma et al., 2019).

Effects on Cell Proliferation and Cell Cycle :

- It blocks the growth of human mammary tumor cells and is associated with down-regulation of cyclins D3, E, and A (Murray et al., 2006).

Mecanismo De Acción

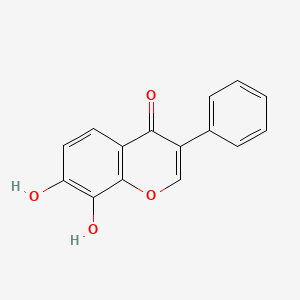

Galangin, the parent compound of Galangin-3-rutinoside, is extensively reported for its anticancer activity with different mechanisms of action. It is also a well-reported anti-inflammatory and antioxidant agent. It was also reported to show other activities like antidiabetic, chemoprotective, antiarthritic, enzyme-modulating, and immunomodulatory .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5,7-dihydroxy-2-phenyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-17(30)20(33)22(35)26(38-10)37-9-15-18(31)21(34)23(36)27(40-15)41-25-19(32)16-13(29)7-12(28)8-14(16)39-24(25)11-5-3-2-4-6-11/h2-8,10,15,17-18,20-23,26-31,33-36H,9H2,1H3/t10-,15+,17-,18+,20+,21-,22+,23+,26+,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCXRDFBKSQPEQ-KBKLVHHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.